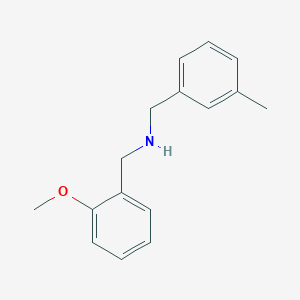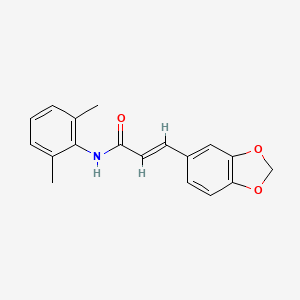![molecular formula C19H14N4OS B5820681 7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5820681.png)
7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one, also known as DTT, is a heterocyclic compound that has been extensively studied for its potential applications in various scientific fields. This compound has shown promise in areas such as material science, organic synthesis, and biomedical research.
作用机制
The mechanism of action of 7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is not yet fully understood, but studies have shown that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Additionally, 7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one may induce cell death in cancer cells by activating certain apoptotic pathways.
Biochemical and Physiological Effects:
7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been shown to have a variety of biochemical and physiological effects. Studies have shown that 7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one can induce oxidative stress in cells, leading to cell death. Additionally, 7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been shown to have anti-inflammatory effects, reducing the production of certain inflammatory cytokines.
实验室实验的优点和局限性
7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has several advantages for use in lab experiments, including its low toxicity and high stability. However, 7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is also relatively insoluble in water, making it difficult to use in aqueous solutions. Additionally, 7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one can be difficult to synthesize, making it a less accessible compound for some researchers.
未来方向
There are several potential future directions for research on 7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one. One area of interest is the development of 7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one-based cancer therapies, which could potentially be more effective and less toxic than current treatments. Additionally, further research is needed to fully understand the mechanism of action of 7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one and its potential applications in other areas of biomedical research. Finally, the development of more efficient and accessible synthesis methods for 7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one could make it a more widely used compound in scientific research.
合成方法
7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one can be synthesized through a variety of methods, including the reaction of 2-amino-5-phenyl-1,3,4-thiadiazole with ethyl acetoacetate and subsequent reaction with benzaldehyde. Other methods include the reaction of 2-amino-5-phenyl-1,3,4-thiadiazole with acetic anhydride and subsequent reaction with benzaldehyde.
科学研究应用
7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been extensively studied for its potential applications in biomedical research, particularly in the field of cancer research. Studies have shown that 7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one can induce cell death in cancer cells, making it a potential candidate for cancer therapy. Additionally, 7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
7-(2,2-diphenylethenyl)-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4OS/c1-13-18(24)23-19(21-20-13)25-17(22-23)12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKBLDMOGXWJQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N(C1=O)N=C(S2)C=C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dimethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5820598.png)


![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1,3-diethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5820624.png)
![N-(2-furylmethylene)-3-(methylthio)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5820625.png)

![N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5820633.png)
![2,4-dichloro-5-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5820637.png)
![N-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5820643.png)

![1-(4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5820660.png)
![ethyl [4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5820664.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methoxybenzenesulfonamide](/img/structure/B5820680.png)